molecular formula C9H6BNO3 B13057516 (6-Cyanobenzofuran-2-YL)boronic acid

(6-Cyanobenzofuran-2-YL)boronic acid

Cat. No.: B13057516
M. Wt: 186.96 g/mol
InChI Key: BPFWDKBOLLUEQZ-UHFFFAOYSA-N
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Description

(6-Cyanobenzofuran-2-YL)boronic acid is an organic compound with the molecular formula C9H6BNO3. It is a boronic acid derivative that features a benzofuran ring substituted with a cyano group at the 6-position and a boronic acid group at the 2-position. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Cyanobenzofuran-2-YL)boronic acid typically involves the following steps:

    Formation of Benzofuran Ring: The benzofuran ring can be synthesized through various methods, such as the cyclization of o-hydroxyaryl ketones with suitable reagents.

    Introduction of Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key considerations include the choice of solvents, catalysts, and purification methods.

Chemical Reactions Analysis

Types of Reactions

(6-Cyanobenzofuran-2-YL)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Alcohols/Ketones: Formed through oxidation of the boronic acid group.

    Amines: Formed through reduction of the cyano group.

Scientific Research Applications

(6-Cyanobenzofuran-2-YL)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Cyanobenzofuran-2-YL)boronic acid depends on the specific reactions it undergoes. In Suzuki-Miyaura coupling, the boronic acid group participates in transmetalation with a palladium catalyst, forming a new carbon-carbon bond. The cyano group can act as an electron-withdrawing group, influencing the reactivity and stability of the compound .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a benzofuran ring.

    (6-Methoxybenzofuran-2-YL)boronic Acid: Similar structure but with a methoxy group instead of a cyano group.

    (6-Bromobenzofuran-2-YL)boronic Acid: Similar structure but with a bromo group instead of a cyano group.

Uniqueness

(6-Cyanobenzofuran-2-YL)boronic acid is unique due to the presence of both a cyano group and a benzofuran ring, which confer distinct electronic and steric properties. These features make it a valuable compound in various chemical reactions and applications .

Properties

Molecular Formula

C9H6BNO3

Molecular Weight

186.96 g/mol

IUPAC Name

(6-cyano-1-benzofuran-2-yl)boronic acid

InChI

InChI=1S/C9H6BNO3/c11-5-6-1-2-7-4-9(10(12)13)14-8(7)3-6/h1-4,12-13H

InChI Key

BPFWDKBOLLUEQZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(O1)C=C(C=C2)C#N)(O)O

Origin of Product

United States

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